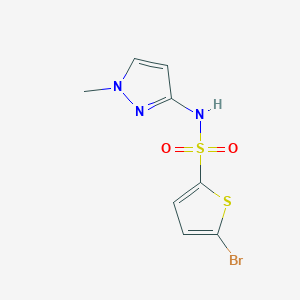![molecular formula C20H21FN4O B10940659 [1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10940659.png)
[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves the following steps:
- Formation of the Pyrazolopyridine Core : The pyrazolopyridine core can be synthesized through the cyclization of appropriate precursors, such as hydrazones and pyridine derivatives, under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, using fluorobenzene derivatives and suitable nucleophiles.
- Attachment of the Methyl Group : The methyl group can be introduced through alkylation reactions, using methylating agents such as methyl iodide or dimethyl sulfate.
- Formation of the Final Compound : The final compound is obtained by coupling the pyrazolopyridine core with the fluorophenyl and methyl groups, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into reduced forms with different chemical properties.
- Substitution : The compound can participate in substitution reactions, where functional groups are replaced by other groups.
- Oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
- Substitution : Substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles.
- Oxidation : Oxidized derivatives with altered electronic properties.
- Reduction : Reduced forms with different functional groups.
- Substitution : Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
- Catalysis : The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
- Material Science : It can be incorporated into materials with unique electronic and optical properties.
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
- Protein Binding : It can be used to study protein-ligand interactions and binding affinities.
- Drug Development : The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
- Therapeutic Agents : It can be explored for its potential therapeutic effects in treating various medical conditions.
- Chemical Manufacturing : The compound can be used as an intermediate in the synthesis of other valuable chemicals.
- Agriculture : It can be investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds:
- 1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
- 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
- 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLETHANONE
Uniqueness: The uniqueness of 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. The presence of the fluorophenyl group, methyl group, and pyrazolopyridine core distinguishes it from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H21FN4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H21FN4O/c1-13-11-15(20(26)24-10-6-5-7-14(24)2)16-12-22-25(19(16)23-13)18-9-4-3-8-17(18)21/h3-4,8-9,11-12,14H,5-7,10H2,1-2H3 |
InChI Key |
NVLMCEFHKXUDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C3C=NN(C3=NC(=C2)C)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10940589.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940600.png)
![7-[({5-[(4-Chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10940608.png)
![[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10940614.png)
![2-(2,5-dimethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10940626.png)
![N-(3-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940636.png)
![4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10940640.png)
![9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940651.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10940656.png)
![2-{5-[(2-Methoxyphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10940668.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940671.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10940679.png)
![ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10940684.png)
